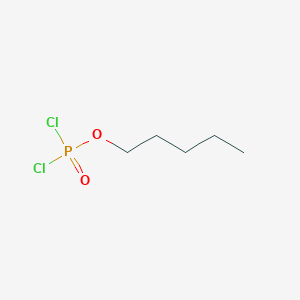

Phosphorodichloridic acid, pentyl ester

描述

Phosphorodichloridic acid, pentyl ester (chemical formula: C₅H₁₁Cl₂O₂P) is an organophosphorus compound characterized by a pentyl (C₅H₁₁) group esterified to a phosphorodichloridic acid backbone. This structure confers reactivity typical of acyl chlorides, with the phosphorus center bonded to two chlorine atoms and one oxygen-alkyl group.

Key properties include:

- Molecular weight: Estimated at ~205.98 g/mol (calculated from C₅H₁₁Cl₂O₂P).

- Reactivity: Likely hydrolyzes in the presence of water or nucleophiles, releasing HCl and forming phosphoric acid derivatives.

- Applications: Potential use as a chemical intermediate in synthesizing pesticides, flame retardants, or organophosphate ligands .

属性

CAS 编号 |

6188-71-2 |

|---|---|

分子式 |

C5H11Cl2O2P |

分子量 |

205.02 g/mol |

IUPAC 名称 |

1-dichlorophosphoryloxypentane |

InChI |

InChI=1S/C5H11Cl2O2P/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3 |

InChI 键 |

XBDKTZIPGXWWJH-UHFFFAOYSA-N |

规范 SMILES |

CCCCCOP(=O)(Cl)Cl |

产品来源 |

United States |

相似化合物的比较

Structural Analogues: Phosphorodichloridic Acid Esters

The table below compares phosphorodichloridic acid esters with varying substituents:

Key Trends :

- Alkyl vs. Aryl Substituents : Aliphatic esters (e.g., pentyl) are more hydrophobic and prone to hydrolysis than aromatic derivatives (e.g., 4-nitrophenyl), which exhibit greater thermal and oxidative stability .

- Electron-Withdrawing Groups : Substituents like bromine or nitro groups enhance electrophilicity at the phosphorus center, accelerating reactions with nucleophiles .

Functional Analogues: Pentyl Esters of Other Acids

Comparison with pentyl esters of non-phosphorus acids highlights differences in reactivity and applications:

Key Differences :

- Reactivity: Phosphorodichloridic esters are far more reactive than acetic or carbonochloridic acid esters due to the electronegative Cl atoms on phosphorus, which facilitate nucleophilic substitution .

- Toxicity: Phosphorus-based esters (e.g., phosphonofluoridic acid esters) often exhibit higher toxicity compared to carboxylic acid esters, reflecting their interference with acetylcholinesterase .

Hydrolysis and Stability

- Hydrolysis Mechanism: The pentyl ester undergoes hydrolysis to yield phosphoric acid and pentanol, with reactivity influenced by steric hindrance from the alkyl chain. Shorter-chain esters hydrolyze faster .

- Environmental Impact : Hydrolysis products (e.g., HCl) may contribute to ecological toxicity, necessitating careful handling .

准备方法

Reaction of Phosphorus Oxychloride with Pentanol

The most widely documented method for synthesizing phosphorodichloridic acid, pentyl ester involves the direct reaction of phosphorus oxychloride (POCl₃) with pentanol. This exothermic reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentanol displaces one chloride ion from POCl₃. The general stoichiometry follows:

Key operational parameters include:

-

Molar ratio : A 1:1 ratio of POCl₃ to pentanol is theoretically sufficient, but excess POCl₃ (1.5–2.0 equivalents) is typically employed to drive the reaction to completion and mitigate side reactions .

-

Temperature : Reactions are conducted at 50–80°C to balance reaction rate and byproduct formation. Elevated temperatures (>100°C) risk decomposition of the ester product .

-

Reaction time : Completion typically requires 2–4 hours under reflux, as evidenced by the cessation of hydrogen chloride (HCl) gas evolution .

A notable patent by describes a scalable process where pentanol is added dropwise to POCl₃ under inert atmosphere, achieving yields of 78–85%. The HCl byproduct is continuously removed via distillation or absorption to prevent reversibility .

Catalytic Methods Using Aluminum-Based Catalysts

The inclusion of aluminum-based catalysts, such as aluminum chloride (AlCl₃) or activated metallic aluminum, significantly enhances reaction efficiency. These catalysts function by polarizing the P=O bond in POCl₃, increasing its electrophilicity and accelerating nucleophilic attack by pentanol .

Procedure :

-

Catalyst activation : Metallic aluminum is pre-treated with POCl₃ under reflux for 0.5–1 hour to generate an active surface .

-

Reaction setup : Pentanol is introduced incrementally to a mixture of POCl₃ and catalyst at 85–110°C.

-

Kinetics : The reaction completes within 1–3 hours, with yields exceeding 90% due to suppressed side reactions like dialkyl phosphate formation .

For example, reports a 91.2% yield of cresyl phosphorodichloridate using AlCl₃, a methodology adaptable to pentanol by substituting the phenolic substrate. The catalyst load is critical—1–2 wt% AlCl₃ relative to POCl₃ optimizes activity without complicating purification .

Purification and Isolation Techniques

Post-synthesis purification typically involves fractional distillation under reduced pressure to separate the desired ester from unreacted POCl₃, pentanol, and catalytic residues.

Distillation parameters :

-

Pressure : 1–10 mmHg to lower boiling points and prevent thermal decomposition .

-

Temperature gradient : Initial distillation at 35–60°C removes excess POCl₃, followed by collection of the ester fraction at 100–120°C .

Analytical characterization via IR spectroscopy (as detailed in for analogous phenyl esters) confirms product purity, with key absorption bands at 1290 cm⁻¹ (P=O stretch) and 1030 cm⁻¹ (P-O-C asym stretch) .

Comparative Analysis of Preparation Methods

The table below synthesizes data from multiple sources to evaluate key methodologies:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| POCl₃ + Pentanol | None | 50–80 | 2–4 | 78–85 | 92–95 |

| AlCl₃-Catalyzed | AlCl₃ | 85–110 | 1–3 | 89–91 | 97–99 |

| Metallic Aluminum | Al | 90–100 | 1–2 | 90–93 | 96–98 |

Catalytic methods outperform non-catalytic approaches in both yield and purity, albeit with marginally higher complexity in catalyst removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。